![molecular formula C17H23FN4O B7549117 4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)
4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETP-101 or ETP-46321 and belongs to the class of piperidine derivatives.
作用机制
The mechanism of action of ETP-101 involves its interaction with the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and memory formation. ETP-101 acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of glutamate. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETP-101 are mainly related to its interaction with the NMDA receptor. ETP-101 has been shown to enhance the activity of the receptor, which leads to an increase in the influx of calcium ions into the postsynaptic neuron. This triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation. ETP-101 has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using ETP-101 in lab experiments is its specificity towards the NMDA receptor. This allows researchers to study the role of the receptor in various physiological and pathological processes. However, one of the limitations of using ETP-101 is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.
未来方向
There are several future directions for the research on ETP-101. One of the potential applications of ETP-101 is in the treatment of Alzheimer's disease, as the NMDA receptor has been implicated in the pathogenesis of the disease. ETP-101 could be used to enhance the activity of the receptor and improve cognitive function in patients with Alzheimer's disease. Another future direction is the development of more potent and selective positive allosteric modulators of the NMDA receptor, which could have therapeutic applications in various neurological and psychiatric disorders.
合成方法
The synthesis of ETP-101 involves a series of chemical reactions that start with the reaction of 4-ethyl-1,2,4-triazole-3-carboxylic acid with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide. The amide is then reduced using a reducing agent such as sodium borohydride to obtain the intermediate amine. Finally, the amine is reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield ETP-101.
科学研究应用
ETP-101 has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, ETP-101 has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. ETP-101 has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
4-(4-ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-2-22-13-19-20-17(22)14-7-9-21(10-8-14)11-12-23-16-5-3-15(18)4-6-16/h3-6,13-14H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEXAEDPCECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCN(CC2)CCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)
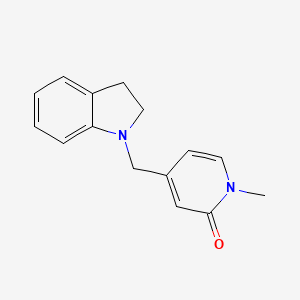
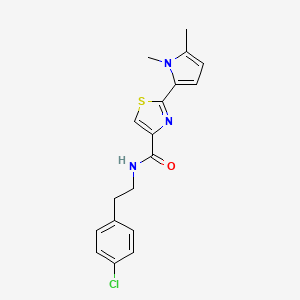
![3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B7549063.png)
![N-(3-methoxybenzyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7549071.png)
![(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)
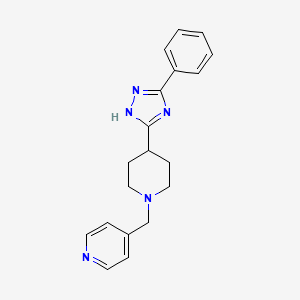
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)
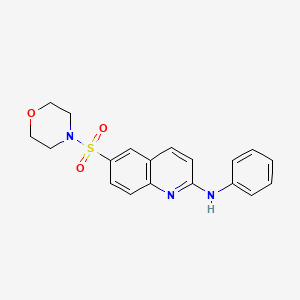
![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)

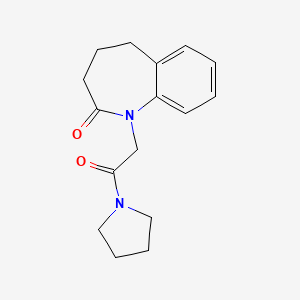
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)